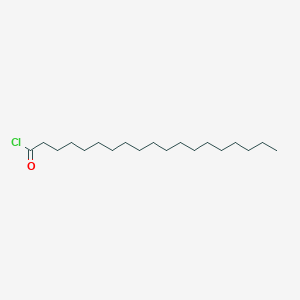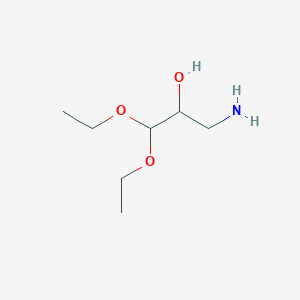![molecular formula C28H18O7 B056597 2-(2,2-diphenylbenzo[d][1,3]dioxol-5-yl)-3,5,7-trihydroxy-4H-chromen-4-one CAS No. 357194-03-7](/img/structure/B56597.png)
2-(2,2-diphenylbenzo[d][1,3]dioxol-5-yl)-3,5,7-trihydroxy-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzodioxole moiety attached to a chromenone core, which is further substituted with hydroxyl groups. Its intricate structure makes it a subject of interest in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one typically involves multi-step organic reactions. One common approach is the condensation of 2,2-diphenyl-1,3-benzodioxole with appropriate chromenone derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzodioxole and chromenone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biological processes. Its unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)ethanamine hydrochloride
- 7-Benzyloxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-H-1-benzopyran-4-one
Uniqueness
Compared to similar compounds, 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one stands out due to its specific substitution pattern and the presence of multiple hydroxyl groups.
Propriétés
Numéro CAS |
357194-03-7 |
|---|---|
Formule moléculaire |
C28H18O7 |
Poids moléculaire |
466.4 g/mol |
Nom IUPAC |
2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one |
InChI |
InChI=1S/C28H18O7/c29-19-14-20(30)24-23(15-19)33-27(26(32)25(24)31)16-11-12-21-22(13-16)35-28(34-21,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15,29-30,32H |
Clé InChI |
RXBOXTWQCURVQL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(OC3=C(O2)C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)C6=CC=CC=C6 |
SMILES canonique |
C1=CC=C(C=C1)C2(OC3=C(O2)C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


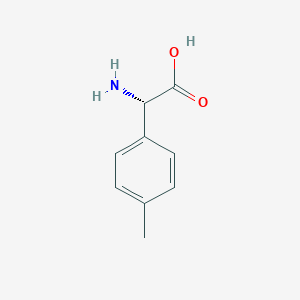
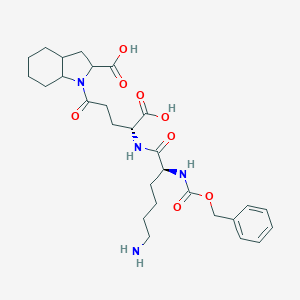


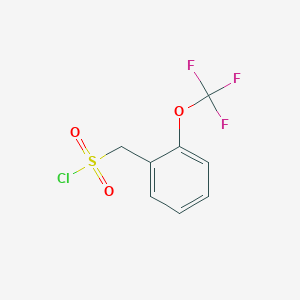
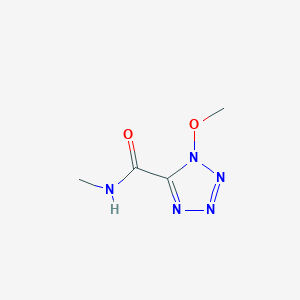
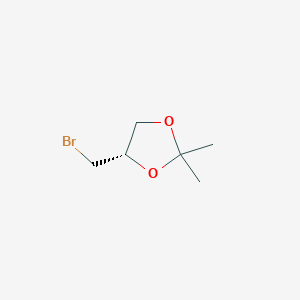
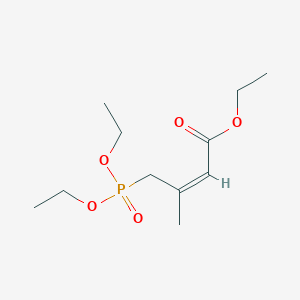
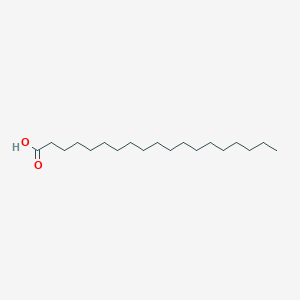

![4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B56544.png)
